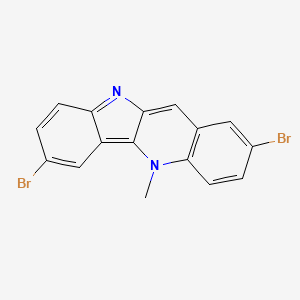
2,7-Dibromocryptolepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromocryptolepine, also known as this compound, is a useful research compound. Its molecular formula is C16H10Br2N2 and its molecular weight is 390.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Mechanism of Action
2,7-Dibromocryptolepine has been shown to possess antiplasmodial properties that are significantly more potent than its parent compound, cryptolepine. Research indicates that it has an IC50 value against Plasmodium falciparum (chloroquine-resistant strain K1) of approximately 0.25 µM, with a selectivity index (SI) of 113, indicating a favorable therapeutic window . Unlike cryptolepine, which intercalates into DNA, this compound does not exhibit this behavior but still inhibits hemozoin formation, suggesting an alternative mechanism of action .
Efficacy in Animal Models
In vivo studies demonstrate that this compound effectively reduces parasitemia by up to 90% in mice infected with Plasmodium berghei when administered intraperitoneally at a dose of 25 mg/kg . This finding underscores its potential as a lead compound for developing new antimalarial therapies.
Antileishmanial Activity
Research has also highlighted the antileishmanial effects of this compound against Leishmania donovani promastigotes. The compound has demonstrated apoptotic effects on these parasites, indicating its potential as an effective treatment for leishmaniasis .
Anticancer Properties
This compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of ovarian cancer cells and is particularly effective against adriamycin-resistant strains . The compound's ability to induce apoptosis in cancer cells may be linked to its interference with DNA synthesis and topoisomerase II activity .
Comparative Data Table
The following table summarizes the key findings regarding the applications of this compound:
Eigenschaften
Molekularformel |
C16H10Br2N2 |
|---|---|
Molekulargewicht |
390.07 g/mol |
IUPAC-Name |
2,7-dibromo-5-methylindolo[3,2-b]quinoline |
InChI |
InChI=1S/C16H10Br2N2/c1-20-15-5-3-10(17)6-9(15)7-14-16(20)12-8-11(18)2-4-13(12)19-14/h2-8H,1H3 |
InChI-Schlüssel |
JXZJTCBXPUJTCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C=C3C1=C4C=C(C=CC4=N3)Br |
Synonyme |
2,7-dibromo-cryptolepine 2,7-dibromocryptolepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















